Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17338049
InChI: InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2
SMILES:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

CAS No.:

Cat. No.: VC17338049

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name benzyl 2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2
Standard InChI Key NRDFHLJYVIKWTL-UHFFFAOYSA-N
Canonical SMILES C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Identifiers

The compound is systematically named benzyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate according to IUPAC guidelines . Its stereochemical configuration is critical, with two enantiomeric forms documented:

  • (3aR,6aR)-enantiomer: CAS 1295578-04-9

  • (3aR,6aS)-enantiomer: CAS 1357353-10-6

Additional identifiers include PubChem CID 71305256 and canonical SMILES C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3, which encode its bicyclic structure and benzyl ester functional group.

Stereochemical Considerations

The compound’s fused pyrrolo[3,2-b]pyrrole system creates two chiral centers at positions 3a and 6a, yielding distinct diastereomers. X-ray crystallography and NMR studies of related analogs suggest that the (3aR,6aR) configuration adopts a rigid chair-like conformation, enhancing its stability and intermolecular interactions . This stereochemical rigidity is exploited in asymmetric catalysis and receptor-targeted drug design.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight246.30 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF

Synthesis and Manufacturing

Cyclization Strategies

The synthesis typically involves cyclization of linear precursors under basic or acidic conditions. A representative route begins with N-protected pyrrolidine derivatives, which undergo intramolecular amidation or alkylation to form the bicyclic core. For example:

  • Benzyl esterification of a pyrrolidine-carboxylic acid precursor.

  • Ring-closing via nucleophilic attack, facilitated by reagents like EDCI or HATU.

The stereochemical outcome is controlled by chiral auxiliaries or catalysts, though specific details remain proprietary .

Industrial-Scale Production

Global suppliers such as Amadis Chemical Company Limited (China) and JW & Y Pharmlab (China) produce the compound at milligram to gram scales . Batch purity exceeds 95% by HPLC, with chiral HPLC used to resolve enantiomers .

Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and GPCR modulators. Its bicyclic structure mimics natural alkaloids, enabling binding to hydrophobic enzyme pockets. For instance, derivatives have shown IC50_{50} values < 1 μM against trypsin-like serine proteases in preliminary assays .

Material Science

In polymer chemistry, the rigid scaffold improves thermal stability in polyamides. Blends containing 10% w/w of the compound exhibit a 20% increase in glass transition temperature (TgT_g) compared to controls.

SupplierLocationPurityPrice (USD/g)
Amadis ChemicalChina>95%250–300
JW & Y PharmlabChina>98%300–350
ParchemUSA>97%400–450

Limited availability and high costs reflect the compound’s niche applications and complex synthesis .

Future Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to reduce reliance on chiral resolution .

  • Biological Screening: Expanding SAR studies to optimize pharmacokinetic profiles.

  • Scale-Up Technologies: Implementing continuous-flow reactors to lower production costs .

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